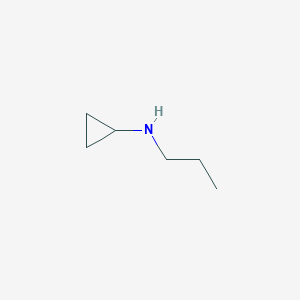

N-propylcyclopropanamine

Description

BenchChem offers high-quality N-propylcyclopropanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-propylcyclopropanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-propylcyclopropanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N/c1-2-5-7-6-3-4-6/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAOWJXCNVJBLNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00477430 | |

| Record name | N-propylcyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00477430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73121-93-4 | |

| Record name | N-propylcyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00477430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Propylcyclopropanamine: A Technical Guide to Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction:

N-propylcyclopropanamine is a secondary amine belonging to the cyclopropylamine class of compounds. The unique structural and electronic properties of the cyclopropane ring make cyclopropylamines valuable scaffolds in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the synthesis, chemical and physical properties, and potential biological activities of N-propylcyclopropanamine, with a focus on its potential as a monoamine oxidase inhibitor.

Chemical and Physical Properties

N-propylcyclopropanamine is a small molecule with the molecular formula C₆H₁₃N.[1] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₁₃N | PubChem[1] |

| Molecular Weight | 99.17 g/mol | PubChem[1] |

| IUPAC Name | N-propylcyclopropanamine | PubChem[1] |

| CAS Number | 73121-93-4 | PubChem[1] |

| Computed XLogP3 | 1.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| Exact Mass | 99.104799419 Da | PubChem[1] |

| Topological Polar Surface Area | 12 Ų | PubChem[1] |

| Heavy Atom Count | 7 | PubChem[1] |

| Complexity | 48.1 | PubChem[1] |

Synthesis of N-Propylcyclopropanamine

Two primary synthetic routes are viable for the preparation of N-propylcyclopropanamine: reductive amination and N-alkylation.

Method 1: Reductive Amination of Cyclopropanecarboxaldehyde with Propylamine

Reductive amination is a widely used method for the formation of amines from carbonyl compounds.[2][3][4][5][6] This one-pot reaction involves the initial formation of an imine intermediate from the reaction of cyclopropanecarboxaldehyde and propylamine, followed by in-situ reduction to the desired secondary amine.

Reaction Scheme:

Caption: Reductive amination of cyclopropanecarboxaldehyde.

Experimental Protocol (General Procedure):

A detailed experimental protocol for the synthesis of N-propylcyclopropanamine via reductive amination is provided below. This procedure is based on general methods for reductive amination and may require optimization.[2][4][5]

-

Imine Formation:

-

In a round-bottom flask, dissolve cyclopropanecarboxaldehyde (1.0 eq) and propylamine (1.0-1.2 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). For less reactive carbonyls, the addition of a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) may be beneficial.

-

-

Reduction:

-

Once imine formation is complete, add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) or sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise to the stirred solution.[4] The choice of reducing agent is critical; NaBH(OAc)₃ is often preferred due to its milder nature and reduced toxicity compared to NaBH₃CN.

-

Continue stirring the reaction at room temperature until the starting materials are consumed, as monitored by TLC or GC-MS. This typically takes between 2 and 24 hours.

-

-

Work-up and Purification:

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure N-propylcyclopropanamine.

-

Method 2: N-Alkylation of Cyclopropylamine with a Propyl Halide

A second common approach is the direct N-alkylation of a primary amine with an alkyl halide. In this case, cyclopropylamine would be reacted with a propyl halide (e.g., 1-bromopropane or 1-iodopropane) in the presence of a base to neutralize the hydrogen halide byproduct.

Reaction Scheme:

Caption: N-alkylation of cyclopropylamine.

Experimental Protocol (General Procedure):

A general procedure for the N-alkylation of cyclopropylamine is outlined below. It is important to note that over-alkylation to form the tertiary amine (N,N-dipropylcyclopropanamine) is a common side reaction and reaction conditions should be carefully controlled to favor mono-alkylation.

-

Reaction Setup:

-

In a round-bottom flask, dissolve cyclopropylamine (1.0 eq) in a suitable polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).

-

Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5-2.0 eq), to the solution.

-

-

Alkylation:

-

Add the propyl halide (e.g., 1-bromopropane, 1.0-1.1 eq) dropwise to the mixture at room temperature. For more reactive halides, cooling the reaction to 0 °C may be necessary to control the initial exotherm.

-

Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the cyclopropylamine is consumed. Monitor the reaction progress by TLC or GC-MS, paying close attention to the formation of the dialkylated byproduct.

-

-

Work-up and Purification:

-

Upon completion, filter off any inorganic salts.

-

Dilute the filtrate with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether).

-

Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the residue via flash column chromatography to isolate the mono-alkylated N-propylcyclopropanamine.

-

Spectroscopic Data

¹H NMR Spectroscopy:

The proton NMR spectrum of N-propylcyclopropanamine is expected to show distinct signals for the protons on the propyl group and the cyclopropyl ring. Based on the spectra of propylamine and cyclopropylamine, the following approximate chemical shifts (ppm) can be anticipated:

-

Propyl group:

-

CH₃ (triplet): ~0.9 ppm

-

CH₂ (sextet): ~1.5 ppm

-

NCH₂ (triplet): ~2.5 ppm

-

-

Cyclopropyl ring:

-

CH (multiplet): ~2.2 ppm

-

CH₂ (multiplets): ~0.4-0.8 ppm

-

-

NH proton: A broad singlet, the chemical shift of which will be dependent on concentration and solvent.

¹³C NMR Spectroscopy:

The carbon-13 NMR spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule. Predicted chemical shifts are as follows:

-

Propyl group:

-

CH₃: ~11 ppm

-

CH₂: ~23 ppm

-

NCH₂: ~52 ppm

-

-

Cyclopropyl ring:

-

CH: ~35 ppm

-

CH₂: ~5-10 ppm

-

Infrared (IR) Spectroscopy:

The IR spectrum of N-propylcyclopropanamine is expected to exhibit characteristic absorption bands for the N-H and C-N bonds.

-

N-H stretch: A single, moderately broad absorption band in the region of 3300-3500 cm⁻¹, characteristic of a secondary amine.

-

C-N stretch: An absorption band in the range of 1000-1200 cm⁻¹.

-

C-H stretch (sp³): Strong absorptions just below 3000 cm⁻¹.

-

Cyclopropane C-H stretch: A characteristic sharp absorption band around 3050 cm⁻¹.

Mass Spectrometry:

The electron ionization mass spectrum of N-propylcyclopropanamine would be expected to show a molecular ion peak (M⁺) at m/z = 99. The fragmentation pattern would likely involve cleavage of the C-N bonds and fragmentation of the propyl and cyclopropyl groups. A prominent fragment would be expected from the loss of an ethyl group from the propyl chain (m/z = 70) and loss of the propyl group (m/z = 56).

Potential Biological Activity: Monoamine Oxidase Inhibition

Several cyclopropylamine derivatives are known to be potent inhibitors of monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters such as serotonin, dopamine, and norepinephrine.[7][8][9][][11] The irreversible MAO inhibitor tranylcypromine, which features a cyclopropylamine moiety, is a well-established antidepressant.

Given its structural similarity to known MAO inhibitors, it is plausible that N-propylcyclopropanamine also exhibits inhibitory activity against MAO-A and/or MAO-B. The N-propyl substituent could influence the potency and selectivity of the compound for the two MAO isoforms.

Signaling Pathway:

Caption: Potential mechanism of MAO inhibition.

Further research, including in vitro enzyme inhibition assays, would be necessary to confirm and quantify the MAO inhibitory activity of N-propylcyclopropanamine. Such studies should determine the IC₅₀ or Kᵢ values for both MAO-A and MAO-B to assess potency and selectivity. Additionally, mechanistic studies could elucidate whether the inhibition is reversible or irreversible, and competitive or non-competitive.

Conclusion

N-Propylcyclopropanamine is a readily synthesizable compound with the potential for interesting biological activity, particularly as a monoamine oxidase inhibitor. The synthetic routes of reductive amination and N-alkylation offer accessible methods for its preparation. While detailed experimental data on its properties and biological effects are currently limited, this technical guide provides a solid foundation for researchers and drug development professionals interested in exploring the potential of this and related cyclopropylamine derivatives. Further investigation into its pharmacological profile is warranted to fully understand its therapeutic potential.

References

- 1. N-Propylcyclopropanamine | C6H13N | CID 12094059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Reductive amination - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 6. jocpr.com [jocpr.com]

- 7. Inactivation of monoamine oxidase A by the monoamine oxidase B inactivators 1-phenylcyclopropylamine, 1-benzylcyclopropylamine, and N-cyclopropyl-alpha-methylbenzylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N-cyclopropyltryptamines, potent monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanism of inactivation of monoamine oxidase by 1-phenylcyclopropylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]

N-propylcyclopropanamine chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental data for N-propylcyclopropanamine. The information is intended to support research and development activities in the chemical and pharmaceutical sciences.

Chemical Structure and IUPAC Name

N-propylcyclopropanamine is a secondary amine characterized by a cyclopropyl ring bonded to the nitrogen atom of a propylamine.

The structure consists of a three-membered carbon ring (cyclopropyl group) attached to a nitrogen atom, which is also bonded to a propyl group.

Physicochemical Properties

A summary of the key physicochemical properties of N-propylcyclopropanamine is presented in the table below. This data is essential for understanding the compound's behavior in various experimental and biological systems.

| Property | Value | Source |

| Molecular Weight | 99.17 g/mol | [1] |

| Exact Mass | 99.104799419 Da | [1] |

| Boiling Point | 124.575 °C at 760 mmHg | [2] |

| Density | 0.846 g/cm³ | [2] |

| Flash Point | 10.663 °C | [2] |

| Vapor Pressure | 12.664 mmHg at 25°C | [2] |

| LogP | 1.539 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 1 | [2] |

| Rotatable Bond Count | 3 | [2] |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of N-propylcyclopropanamine are crucial for its application in research. While specific, detailed protocols for the synthesis of N-propylcyclopropanamine were not found in the initial search, a general synthetic approach can be inferred from standard organic chemistry principles. A common method for the synthesis of secondary amines is reductive amination.

General Synthesis via Reductive Amination (Hypothetical Workflow)

This proposed workflow outlines a logical sequence for the synthesis of N-propylcyclopropanamine.

References

physical and chemical properties of N-propylcyclopropanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-propylcyclopropanamine is a secondary amine featuring a cyclopropyl moiety, a structural motif of increasing interest in medicinal chemistry due to its unique conformational and electronic properties. This document provides an in-depth overview of the known and predicted physical and chemical properties of N-propylcyclopropanamine. It includes a summary of its key identifiers, calculated physicochemical parameters, and predicted spectroscopic characteristics. Furthermore, this guide outlines general experimental protocols for the synthesis and characterization of this and similar secondary amines, providing a foundational framework for laboratory investigation. While specific experimental data for N-propylcyclopropanamine is limited in publicly available literature, this guide consolidates available information and provides expert predictions to support ongoing research and development efforts.

Compound Identification

| Identifier | Value |

| IUPAC Name | N-propylcyclopropanamine |

| CAS Number | 73121-93-4[1][2] |

| Molecular Formula | C₆H₁₃N[1][2] |

| Molecular Weight | 99.17 g/mol [1] |

| Canonical SMILES | CCCNC1CC1[2] |

| InChI | InChI=1S/C6H13N/c1-2-5-7-6-3-4-6/h6-7H,2-5H2,1H3 |

| InChIKey | DAOWJXCNVJBLNI-UHFFFAOYSA-N |

Physicochemical Properties

The following table summarizes the available and predicted physicochemical properties of N-propylcyclopropanamine. It is important to note that much of the quantitative data is calculated and should be confirmed by experimental analysis.

| Property | Value | Source |

| Boiling Point | 124.575 °C at 760 mmHg (Calculated) | LookChem[2] |

| Density | 0.846 g/cm³ (Calculated) | LookChem[2] |

| Flash Point | 10.663 °C (Calculated) | LookChem[2] |

| Vapor Pressure | 12.664 mmHg at 25°C (Calculated) | LookChem[2] |

| LogP (Octanol-Water Partition Coefficient) | 1.53930 (Calculated) | LookChem[2] |

| pKa (Predicted) | ~10.5 (Predicted based on similar secondary amines) | N/A |

| Solubility | Miscible with water and common organic solvents (Predicted) | N/A |

| Refractive Index (Predicted) | ~1.43 (Predicted) | N/A |

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of N-propylcyclopropanamine is expected to show distinct signals for the propyl and cyclopropyl protons. The chemical shifts are influenced by the nitrogen atom and the strained cyclopropyl ring.

| Protons | Multiplicity | Approximate Chemical Shift (δ, ppm) |

| -CH₃ (propyl) | Triplet | 0.9 |

| -CH₂- (propyl, middle) | Sextet | 1.5 |

| -CH₂- (propyl, adjacent to N) | Triplet | 2.5 |

| -CH- (cyclopropyl, methine) | Multiplet | 2.2 |

| -CH₂- (cyclopropyl, methylene) | Multiplet | 0.4 - 0.8 |

| -NH- | Broad Singlet | 1.0 - 2.0 (concentration dependent) |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will reflect the different carbon environments within the molecule.

| Carbon | Approximate Chemical Shift (δ, ppm) |

| -CH₃ (propyl) | ~11 |

| -CH₂- (propyl, middle) | ~23 |

| -CH₂- (propyl, adjacent to N) | ~52 |

| -CH- (cyclopropyl, methine) | ~40 |

| -CH₂- (cyclopropyl, methylene) | ~5 |

Infrared (IR) Spectroscopy (Predicted)

As a secondary amine, N-propylcyclopropanamine is expected to exhibit a characteristic N-H stretching vibration.

| Functional Group | Vibration | Approximate Wavenumber (cm⁻¹) | Intensity |

| N-H | Stretch | 3300 - 3500 | Weak to Medium, Sharp[3] |

| C-H (sp³ on propyl and cyclopropyl) | Stretch | 2850 - 3000 | Medium to Strong |

| C-H (sp²-like on cyclopropyl) | Stretch | ~3100 | Weak |

| N-H | Bend | 1550 - 1650 | Medium |

| C-N | Stretch | 1000 - 1250 | Medium |

Mass Spectrometry (MS) (Predicted)

The mass spectrum of N-propylcyclopropanamine is expected to show a molecular ion peak (M⁺) at m/z = 99. The fragmentation pattern will likely be dominated by alpha-cleavage, a characteristic fragmentation pathway for amines.

| m/z | Proposed Fragment |

| 99 | [M]⁺ |

| 84 | [M - CH₃]⁺ |

| 70 | [M - C₂H₅]⁺ |

| 56 | [M - C₃H₇]⁺ |

| 43 | [C₃H₇]⁺ |

Chemical Properties and Reactivity

N-propylcyclopropanamine exhibits the typical reactivity of a secondary amine, with the added influence of the strained cyclopropyl ring.

-

Basicity: The lone pair of electrons on the nitrogen atom imparts basic properties, allowing it to react with acids to form ammonium salts.

-

Nucleophilicity: It can act as a nucleophile in various reactions, such as alkylation, acylation, and condensation reactions. The nucleophilicity of the nitrogen is a key factor in its reactivity.

-

Reactions with Aldehydes and Ketones: It can react with aldehydes and ketones to form imines or undergo reductive amination to yield tertiary amines.

-

Reactivity of the Cyclopropyl Ring: The strained three-membered ring can undergo ring-opening reactions under certain conditions, such as with strong electrophiles or in the presence of transition metal catalysts. The inherent strain within the cyclopropane ring enhances its reactivity in various chemical transformations.[4][5]

-

Metabolism: Cyclopropylamines can be substrates for cytochrome P450 enzymes, which may lead to ring-opening and the formation of reactive metabolites.[6]

Experimental Protocols

Detailed, validated experimental protocols for N-propylcyclopropanamine are not widely published. The following sections provide generalized methodologies that can be adapted for its synthesis and characterization.

Synthesis: Reductive Amination

A common and effective method for the synthesis of secondary amines like N-propylcyclopropanamine is reductive amination. This two-step, one-pot procedure involves the reaction of a primary amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding amine.

Materials:

-

Cyclopropanecarboxaldehyde

-

n-Propylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium borohydride (NaBH₄)

-

Dichloromethane (DCM) or Methanol (MeOH)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Saturated Sodium Bicarbonate solution

-

Brine

Procedure:

-

To a solution of cyclopropanecarboxaldehyde (1.0 eq) in DCM or MeOH, add n-propylamine (1.1 eq).

-

Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

-

Add the reducing agent, sodium triacetoxyborohydride (1.5 eq) or sodium borohydride (1.5 eq), portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by distillation to afford N-propylcyclopropanamine.

Characterization Methods

5.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve a small amount of the purified compound (~5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, D₂O).

-

Acquisition: Record ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

-

Analysis: Analyze the chemical shifts, multiplicities, and integration of the signals to confirm the structure of the molecule.

5.2.2. Infrared (IR) Spectroscopy

-

Sample Preparation: A thin film of the liquid sample can be prepared between two salt plates (NaCl or KBr).

-

Acquisition: Obtain the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, particularly the N-H stretch of the secondary amine.

5.2.3. Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or coupled with a gas chromatograph (GC-MS).

-

Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) for GC-MS.

-

Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to support the structural assignment.

Visualizations

Synthesis Workflow

Caption: General workflow for the synthesis of N-propylcyclopropanamine via reductive amination.

Characterization Logic

Caption: Logical flow for the structural characterization of N-propylcyclopropanamine.

Safety Information

N-propylcyclopropanamine should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. While a specific safety data sheet (SDS) for N-propylcyclopropanamine is not widely available, related compounds like cyclopropylamine are known to be flammable, corrosive, and toxic if swallowed or inhaled.[7][8]

Conclusion

N-propylcyclopropanamine is a valuable, yet under-characterized, secondary amine. This technical guide provides a comprehensive summary of its known and predicted properties, along with general protocols for its synthesis and characterization. It is intended to serve as a foundational resource for researchers and professionals in the fields of chemistry and drug development, facilitating further investigation into the potential applications of this and related cyclopropyl-containing molecules. The unique structural and electronic features of the cyclopropylamine motif warrant continued exploration for the development of novel chemical entities with diverse biological activities.

References

- 1. N-Propylcyclopropanamine | C6H13N | CID 12094059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 4. nbinno.com [nbinno.com]

- 5. longdom.org [longdom.org]

- 6. hyphadiscovery.com [hyphadiscovery.com]

- 7. fishersci.com [fishersci.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

Spectroscopic Profile of N-Propylcyclopropanamine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the spectroscopic properties of N-propylcyclopropanamine. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted spectroscopic data based on established principles and data from analogous structures. It also outlines the standard experimental protocols for obtaining such data.

Chemical Structure and Properties

N-propylcyclopropanamine is a secondary amine with the molecular formula C₆H₁₃N and a molecular weight of 99.17 g/mol .[1] Its structure consists of a cyclopropyl ring and a propyl group attached to a nitrogen atom.

Spectroscopic Data

The following tables summarize the predicted and analogous spectroscopic data for N-propylcyclopropanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The proton NMR spectrum is predicted to show distinct signals for the protons on the propyl chain and the cyclopropyl ring.

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| N-H | 1.0 - 2.0 | Broad Singlet | 1H |

| CH₂ (propyl, α to N) | 2.4 - 2.6 | Triplet | 2H |

| CH₂ (propyl, β to N) | 1.4 - 1.6 | Sextet | 2H |

| CH₃ (propyl, γ to N) | 0.8 - 1.0 | Triplet | 3H |

| CH (cyclopropyl, α to N) | 2.0 - 2.2 | Multiplet | 1H |

| CH₂ (cyclopropyl, cis) | 0.4 - 0.6 | Multiplet | 2H |

| CH₂ (cyclopropyl, trans) | 0.2 - 0.4 | Multiplet | 2H |

¹³C NMR (Carbon NMR)

The carbon NMR spectrum will reflect the different carbon environments in the molecule.

| Assignment | Predicted Chemical Shift (ppm) |

| CH₂ (propyl, α to N) | 45 - 55 |

| CH (cyclopropyl, α to N) | 30 - 40 |

| CH₂ (propyl, β to N) | 20 - 30 |

| CH₃ (propyl, γ to N) | 10 - 15 |

| CH₂ (cyclopropyl) | 5 - 15 |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the amine and alkyl functionalities.

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch | 3250 - 3350 | Medium, Broad |

| C-H Stretch (sp³ - propyl) | 2850 - 2960 | Strong |

| C-H Stretch (sp³ - cyclopropyl) | 3000 - 3100 | Medium |

| C-N Stretch | 1000 - 1250 | Medium |

| N-H Bend | 1550 - 1650 | Medium |

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns.

| m/z | Proposed Fragment | Notes |

| 99 | [C₆H₁₃N]⁺˙ | Molecular Ion (M⁺˙) |

| 84 | [M - CH₃]⁺ | Loss of a methyl group |

| 70 | [M - C₂H₅]⁺ | Loss of an ethyl group |

| 56 | [C₃H₆N]⁺ | α-cleavage, loss of a propyl radical |

| 43 | [C₃H₇]⁺ | Propyl cation |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of N-propylcyclopropanamine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O) in an NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: spectral width of 10-15 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: spectral width of 200-220 ppm, 512-1024 scans, relaxation delay of 2-5 seconds.

-

Reference the spectrum to the solvent peak.

-

IR Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder or clean ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source (e.g., direct infusion or coupled with gas chromatography).

-

Ionization: Electron Ionization (EI) is a common method for small, volatile molecules.

-

Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 10-200 amu).

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.

General workflow for spectroscopic analysis.

References

Navigating the Spectral Landscape of N-Propylcyclopropanamine: A Technical Guide to NMR Data Interpretation

For Immediate Release

This technical guide offers an in-depth analysis of the predicted Nuclear Magnetic Resonance (NMR) spectral data for N-propylcyclopropanamine. Designed for researchers, scientists, and professionals in drug development, this document provides a foundational understanding of the molecule's structural features as elucidated by ¹H and ¹³C NMR spectroscopy. Due to a lack of publicly available experimental spectra for N-propylcyclopropanamine, this guide is based on highly accurate computational prediction models to facilitate structural characterization and guide future empirical studies.

Predicted NMR Data Summary

The structural environment of each proton and carbon atom in N-propylcyclopropanamine gives rise to a unique set of signals in its NMR spectra. The predicted chemical shifts (δ) are presented in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.

Predicted ¹H NMR Data

The proton NMR spectrum is characterized by distinct signals for the propyl and cyclopropyl moieties, with splitting patterns arising from spin-spin coupling between adjacent non-equivalent protons.

| Atom Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| H-1' | 0.88 | Triplet (t) | 3H |

| H-2' | 1.45 | Sextet | 2H |

| H-3' | 2.45 | Triplet (t) | 2H |

| H-1 | 2.10 | Multiplet (m) | 1H |

| H-2a, H-3a | 0.45 | Multiplet (m) | 2H |

| H-2b, H-3b | 0.35 | Multiplet (m) | 2H |

| N-H | ~1.1 (broad) | Singlet (s, broad) | 1H |

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals, corresponding to the six chemically non-equivalent carbon atoms in the molecule.

| Atom Assignment | Predicted Chemical Shift (ppm) |

| C-1' | 11.8 |

| C-2' | 23.5 |

| C-3' | 52.0 |

| C-1 | 35.0 |

| C-2 | 7.5 |

| C-3 | 7.5 |

Structural Assignment and Interpretation

The predicted chemical shifts and coupling patterns can be rationalized based on the electronic environment of the nuclei. The atom numbering convention used for assignment is illustrated in the diagram below.

Caption: Structure and atom numbering of N-propylcyclopropanamine.

¹H NMR Spectrum Interpretation

-

Propyl Group: The terminal methyl protons (H-1') are expected to appear as a triplet around 0.88 ppm due to coupling with the adjacent methylene protons (H-2'). The H-2' protons, being adjacent to both a methyl and another methylene group, are predicted to show a more complex sextet pattern around 1.45 ppm. The methylene protons directly attached to the nitrogen (H-3') are deshielded by the electronegative nitrogen atom, resulting in a downfield shift to approximately 2.45 ppm, appearing as a triplet from coupling to the H-2' protons.

-

Cyclopropyl Group: The protons on the cyclopropane ring are known to be highly shielded and appear in the upfield region of the spectrum. The methine proton (H-1), being alpha to the nitrogen, is the most deshielded of the ring protons, with a predicted chemical shift around 2.10 ppm. The four methylene protons on the ring (H-2a, H-2b, H-3a, H-3b) are diastereotopic and are expected to appear as complex multiplets in the highly shielded region of 0.35-0.45 ppm.

-

Amine Proton: The N-H proton signal is typically broad and its chemical shift is highly dependent on solvent and concentration. It is predicted to appear as a broad singlet around 1.1 ppm.

¹³C NMR Spectrum Interpretation

-

Propyl Group: The carbon of the terminal methyl group (C-1') is the most shielded, appearing at approximately 11.8 ppm. The C-2' carbon is predicted around 23.5 ppm. The carbon directly bonded to the nitrogen (C-3') is significantly deshielded, with a predicted chemical shift of 52.0 ppm.

-

Cyclopropyl Group: The methine carbon (C-1) attached to the nitrogen is deshielded relative to the other ring carbons, appearing at approximately 35.0 ppm. The two equivalent methylene carbons (C-2 and C-3) of the cyclopropyl ring are highly shielded, with a predicted chemical shift of around 7.5 ppm.

Recommended Experimental Protocols

For the acquisition of experimental NMR data for N-propylcyclopropanamine, the following general protocols are recommended.[1]

Sample Preparation

-

Sample Concentration: Dissolve approximately 5-10 mg of purified N-propylcyclopropanamine in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).[2]

-

Internal Standard: Tetramethylsilane (TMS) should be used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.[2]

-

Filtration: The sample solution should be filtered through a glass wool plug or a syringe filter into a clean, dry 5 mm NMR tube to remove any particulate matter.

¹H NMR Acquisition

-

Instrument: A standard 400 MHz or 500 MHz NMR spectrometer is recommended.

-

Pulse Program: A standard single-pulse experiment (e.g., zg30).

-

Spectral Width: Approximately 12-16 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-5 seconds. A longer delay (5x T₁) is necessary for accurate integration in quantitative NMR.

-

Number of Scans: 8-16 scans for a sufficiently concentrated sample.

¹³C NMR Acquisition

-

Pulse Program: A standard proton-decoupled ¹³C experiment with NOE (e.g., zgpg30).

-

Spectral Width: Approximately 200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more scans may be necessary to achieve an adequate signal-to-noise ratio, depending on the sample concentration.

For unambiguous assignment of the carbon signals, DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are also recommended to differentiate between CH, CH₂, and CH₃ groups.

Logical Workflow for Structural Elucidation

The process of elucidating the structure of a small molecule like N-propylcyclopropanamine using NMR spectroscopy follows a logical progression.

Caption: A logical workflow for NMR-based structure elucidation.

This guide provides a comprehensive, albeit predictive, overview of the NMR spectroscopy of N-propylcyclopropanamine. The data and interpretations herein should serve as a valuable resource for the identification and characterization of this compound and related structures in various scientific and industrial applications.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of N-propylcyclopropanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of N-propylcyclopropanamine. Due to the absence of a publicly available mass spectrum for this specific compound, this guide leverages established fragmentation principles of aliphatic amines and cyclopropyl moieties, supported by data from analogous compounds.

Predicted Core Fragmentation Pathways

Under electron ionization, N-propylcyclopropanamine is expected to undergo two primary fragmentation pathways characteristic of N-alkylated cyclopropylamines: alpha-cleavage at the nitrogen atom and ring-opening of the cyclopropane ring.

Alpha-Cleavage

Alpha-cleavage is a dominant fragmentation pathway for aliphatic amines.[1][2][3] This process involves the homolytic cleavage of a carbon-carbon bond adjacent to the nitrogen atom. The ionization of N-propylcyclopropanamine will likely occur through the removal of a lone pair electron from the nitrogen atom, forming a molecular ion (M•+). This molecular ion can then undergo alpha-cleavage on either the propyl or the cyclopropyl side of the nitrogen atom.

-

Cleavage of the Propyl Group: The loss of an ethyl radical (•CH2CH3) from the propyl group is a highly probable fragmentation. This results in the formation of a resonance-stabilized iminium cation at m/z 70. This is often a very stable and, therefore, abundant ion in the mass spectra of N-alkylamines.[4]

-

Cleavage of the Cyclopropyl Group: Alpha-cleavage can also occur on the cyclopropyl side, leading to the loss of a cyclopropyl radical (•C3H5) and the formation of an iminium cation at m/z 58.

Cyclopropane Ring-Opening and Subsequent Fragmentations

The strained three-membered ring of the cyclopropyl group is susceptible to ring-opening upon ionization.[5] This can lead to a variety of subsequent fragmentations. The initial ring-opening can result in an isomeric acyclic radical cation. This intermediate can then undergo further fragmentation, such as the loss of neutral molecules like ethene (C2H4) or radicals.

For instance, the molecular ion could rearrange, and subsequent fragmentation could lead to the loss of an ethene molecule, resulting in an ion at m/z 71. Further fragmentation of these initial products can lead to a cascade of smaller ions.

Summary of Predicted Quantitative Data

The following table summarizes the predicted major fragment ions for N-propylcyclopropanamine, their proposed structures, and the fragmentation pathway responsible for their formation. The relative abundance is a qualitative prediction based on the stability of the resulting ions.

| m/z | Proposed Ion Structure | Fragmentation Pathway | Predicted Relative Abundance |

| 99 | [C6H13N]•+ | Molecular Ion | Low to Medium |

| 84 | [M - CH3]•+ | Loss of a methyl radical | Low |

| 71 | [M - C2H4]+ | Ring-opening followed by ethene loss | Medium |

| 70 | [C4H8N]+ | α-cleavage (loss of •C2H5) | High (likely base peak) |

| 58 | [C3H8N]+ | α-cleavage (loss of •C3H5) | Medium to High |

| 56 | [C3H6N]+ | Further fragmentation | Medium |

| 43 | [C3H7]+ | Propyl cation | Medium |

| 41 | [C3H5]+ | Cyclopropyl/allyl cation | Medium |

Experimental Protocols: Electron Ionization Mass Spectrometry of Volatile Amines

The analysis of N-propylcyclopropanamine, a volatile amine, is typically performed using gas chromatography coupled with mass spectrometry (GC-MS) with electron ionization.

Sample Preparation

Given the volatility of N-propylcyclopropanamine, a headspace analysis approach is often suitable.[6]

-

Sample Dilution: Prepare a dilute solution of the analyte in a suitable solvent (e.g., methanol or dichloromethane).

-

Vial Preparation: Transfer an aliquot of the diluted sample into a headspace vial.

-

Matrix Modification (if necessary): For aqueous samples, the pH should be adjusted to be basic (pH > 10) to ensure the amine is in its free base form and readily volatilized.[7]

-

Incubation: The vial is then incubated at a controlled temperature (e.g., 70-100 °C) for a set period (e.g., 10-20 minutes) to allow the analyte to partition into the headspace.[4]

GC-MS Parameters

-

Gas Chromatograph (GC):

-

Injector: Split/splitless injector, typically operated in split mode to avoid overloading the column. Injector temperature: 250 °C.

-

Column: A column suitable for volatile amines, such as a base-deactivated polyethylene glycol (PEG) column (e.g., Rtx-Volatile Amine) is recommended to prevent peak tailing.[8]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1-2 mL/min).

-

Oven Temperature Program: A typical program would start at a low temperature (e.g., 40-60 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure the elution of the analyte.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: A typical scan range would be m/z 35-300 to detect the molecular ion and expected fragments.

-

Ion Source Temperature: 200-250 °C.

-

Visualization of Fragmentation Pathways

The following diagrams, generated using the DOT language, illustrate the predicted fragmentation pathways of N-propylcyclopropanamine.

Caption: Predicted alpha-cleavage fragmentation pathways of N-propylcyclopropanamine.

Caption: Predicted ring-opening fragmentation pathway of N-propylcyclopropanamine.

References

- 1. Cyclopentanamine, N-ethyl- [webbook.nist.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. Cyclopentanamine, N-ethyl- [webbook.nist.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. Cyclopentanamine, N-ethyl- [webbook.nist.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. arkat-usa.org [arkat-usa.org]

Analysis of N-propylcyclopropanamine: A Technical Guide to its Prospective Crystal Structure

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

N-propylcyclopropanamine is a small molecule of interest in medicinal chemistry and organic synthesis. A critical aspect of characterizing such a compound for research and development, particularly in drug design, is the determination of its three-dimensional structure at the atomic level. This is most definitively achieved through single-crystal X-ray diffraction. This technical guide addresses the topic of N-propylcyclopropanamine's crystal structure.

It is important to note that as of the date of this publication, a search of publicly available crystallographic databases, including the Cambridge Structural Database (CSD), reveals no experimentally determined crystal structure for N-propylcyclopropanamine.

Therefore, this document serves as a comprehensive guide to the prospective analysis of this compound. It outlines the standardized experimental protocols that would be employed for its synthesis, crystallization, and subsequent crystal structure determination. Furthermore, it presents the type of data that would be obtained from such an analysis and illustrates the logical workflows involved. This guide is intended to provide a foundational understanding for researchers planning to undertake such a characterization.

Hypothetical Crystallographic Data

Should a crystal structure for N-propylcyclopropanamine be determined, the resulting data would be presented in a structured format for clarity and comparative analysis. The following tables are templates of the expected crystallographic data.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical Formula | C₆H₁₃N |

| Formula Weight | 99.17 g/mol |

| Temperature | e.g., 100(2) K |

| Wavelength | e.g., 0.71073 Å (Mo Kα) |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | |

| a | e.g., 8.5 Å |

| b | e.g., 10.2 Å |

| c | e.g., 7.8 Å |

| α | e.g., 90° |

| β | e.g., 95.5° |

| γ | e.g., 90° |

| Volume | e.g., 670 ų |

| Z | e.g., 4 |

| Density (calculated) | e.g., 0.98 g/cm³ |

| Absorption Coefficient | e.g., 0.06 mm⁻¹ |

| F(000) | e.g., 224 |

| Data Collection | |

| Reflections Collected | e.g., 5000 |

| Independent Reflections | e.g., 1500 [R(int) = 0.04] |

| Refinement | |

| Goodness-of-fit on F² | e.g., 1.05 |

| Final R indices [I>2σ(I)] | R₁ = e.g., 0.05, wR₂ = e.g., 0.12 |

| R indices (all data) | R₁ = e.g., 0.07, wR₂ = e.g., 0.15 |

Table 2: Selected Hypothetical Bond Lengths and Angles

| Bond | Length (Å) | Angle | Degrees (°) |

| N1-C4 | e.g., 1.47 | C4-N1-C1 | e.g., 115.0 |

| C1-C2 | e.g., 1.50 | C1-C2-C3 | e.g., 60.0 |

| C1-C3 | e.g., 1.50 | C2-C1-C3 | e.g., 60.0 |

| C2-C3 | e.g., 1.50 | N1-C4-C5 | e.g., 110.0 |

| C4-C5 | e.g., 1.52 | C4-C5-C6 | e.g., 112.0 |

| C5-C6 | e.g., 1.52 |

Experimental Protocols

The following sections detail the methodologies that would be applied to determine the crystal structure of N-propylcyclopropanamine.

Synthesis of N-propylcyclopropanamine

A common synthetic route to N-propylcyclopropanamine involves the reductive amination of cyclopropanecarboxaldehyde with propylamine.

Materials:

-

Cyclopropanecarboxaldehyde

-

n-Propylamine

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃) solution

-

Magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve cyclopropanecarboxaldehyde (1.0 eq) in dichloromethane in a round-bottom flask.

-

Add n-propylamine (1.1 eq) to the solution and stir for 1 hour at room temperature to form the imine intermediate.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Stir the reaction for 12-24 hours at room temperature.

-

Quench the reaction by adding saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry with magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography to yield pure N-propylcyclopropanamine.

Crystallization

Obtaining a single crystal suitable for X-ray diffraction is a critical step.

Methods:

-

Slow Evaporation: A solution of the purified compound in a suitable solvent (e.g., hexane, diethyl ether) is left in a loosely capped vial to allow the solvent to evaporate slowly over several days.

-

Vapor Diffusion: A concentrated solution of the compound in a solvent is placed in a small vial, which is then placed in a larger sealed jar containing a less soluble "anti-solvent." The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, causing crystallization.

Single-Crystal X-ray Diffraction

Procedure:

-

A suitable single crystal is selected and mounted on a goniometer head.

-

The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal motion and radiation damage.

-

The diffractometer, equipped with a monochromatic X-ray source (e.g., Mo or Cu Kα radiation) and a detector, is used to collect diffraction data.

-

The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.

-

The collected data are processed to determine the unit cell parameters and integrate the reflection intensities.

-

The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

The structural model is refined against the experimental data to optimize the atomic coordinates, and thermal parameters.

Visualizations

The following diagrams illustrate the workflows and relationships discussed in this guide.

An In-Depth Technical Guide to the Computational Chemistry and Modeling of N-propylcyclopropanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the computational chemistry and modeling approaches applicable to the study of N-propylcyclopropanamine. While specific in-depth computational research on this molecule is not extensively available in public literature, this document outlines a robust framework for its investigation based on established computational methodologies and findings from studies on analogous cyclopropylamine derivatives. This guide serves as a foundational resource for researchers seeking to understand and predict the physicochemical properties, biological activity, and molecular interactions of N-propylcyclopropanamine.

Physicochemical Properties of N-propylcyclopropanamine

A foundational aspect of any computational study is the characterization of the molecule's basic physicochemical properties. These parameters are crucial for developing and validating computational models.

| Property | Value | Source |

| Molecular Formula | C₆H₁₃N | PubChem |

| Molecular Weight | 99.17 g/mol | PubChem[1] |

| XLogP3-AA (logP) | 1.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Topological Polar Surface Area | 12 Ų | PubChem |

| Formal Charge | 0 | PubChem |

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental insights into the electronic structure, geometry, and reactivity of a molecule. For N-propylcyclopropanamine, these calculations are essential for understanding its conformational landscape and electrostatic properties.

Conformational Analysis

The conformational flexibility of the n-propyl group and its orientation relative to the cyclopropyl ring are critical for receptor binding. A thorough conformational analysis can identify low-energy conformers that are likely to be biologically active.

Methodology:

A typical protocol for conformational analysis involves:

-

Initial Structure Generation: Generation of a 3D structure of N-propylcyclopropanamine.

-

Conformational Search: Employing a systematic or stochastic search algorithm (e.g., molecular mechanics force fields like MMFF94) to explore the potential energy surface and identify unique conformers.

-

Geometry Optimization and Energy Calculation: High-level quantum mechanical calculations (e.g., Density Functional Theory (DFT) with a suitable basis set like B3LYP/6-31G*) are then used to optimize the geometry and calculate the relative energies of the identified conformers.

Electrostatic Potential Mapping

The electrostatic potential (ESP) map illustrates the charge distribution on the molecule's surface, highlighting regions that are prone to electrostatic interactions.

Methodology:

ESP maps are typically calculated using the optimized geometry from DFT calculations. The ESP is mapped onto the electron density surface to visualize electrophilic (positive potential, typically colored blue) and nucleophilic (negative potential, typically colored red) regions. For N-propylcyclopropanamine, the nitrogen atom's lone pair would be a region of negative potential, crucial for hydrogen bonding and interactions with biological targets.

Molecular Docking

Given that many cyclopropylamine derivatives are known to interact with monoamine oxidases (MAOs), a plausible hypothesis is that N-propylcyclopropanamine may also exhibit inhibitory activity towards these enzymes.[2][3] Molecular docking can be employed to predict the binding mode and affinity of N-propylcyclopropanamine to the active sites of MAO-A and MAO-B.

Docking Protocol

A standard molecular docking workflow would include:

-

Protein Preparation: Obtaining the crystal structures of MAO-A and MAO-B from the Protein Data Bank (PDB). This step involves removing water molecules, adding hydrogen atoms, and assigning partial charges.

-

Ligand Preparation: Generating the 3D structure of N-propylcyclopropanamine and assigning appropriate atom types and charges.

-

Grid Generation: Defining the binding site on the protein, typically centered on the flavin adenine dinucleotide (FAD) cofactor and key active site residues.

-

Docking Simulation: Using software like AutoDock or Schrödinger's Glide to dock the ligand into the defined binding site. The program will generate multiple binding poses and score them based on a scoring function that estimates the binding affinity.

Hypothetical Docking Results

Based on studies of similar inhibitors, it is anticipated that the cyclopropylamine moiety would be positioned near the FAD cofactor, with the amine group forming hydrogen bonds with key active site residues. The n-propyl group would likely occupy a hydrophobic pocket within the active site.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing for the assessment of its stability and the characterization of key interactions over time.

Simulation Protocol

A typical MD simulation protocol for the N-propylcyclopropanamine-MAO complex would involve:

-

System Setup: The docked complex is placed in a simulation box filled with a suitable water model (e.g., TIP3P). Ions are added to neutralize the system and mimic physiological salt concentrations.

-

Force Field Application: A force field (e.g., CHARMM or AMBER) is applied to describe the interactions between all atoms in the system.

-

Minimization and Equilibration: The system is first energy-minimized to remove any steric clashes. This is followed by a period of equilibration where the temperature and pressure are gradually brought to the desired values.

-

Production Run: A long simulation (typically hundreds of nanoseconds) is run to collect trajectory data.

-

Analysis: The trajectory is analyzed to calculate metrics such as Root Mean Square Deviation (RMSD) to assess stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and to analyze specific interactions like hydrogen bonds.

Quantitative Structure-Activity Relationship (QSAR)

For a series of related cyclopropylamine derivatives, 3D-QSAR studies can be performed to correlate their structural features with their biological activity.[4][5] This can aid in the design of more potent analogs.

Methodology:

-

Data Set: A collection of cyclopropylamine derivatives with their experimentally determined biological activities (e.g., IC50 values for MAO inhibition) is required.

-

Molecular Alignment: The molecules are aligned based on a common scaffold.

-

Descriptor Calculation: Steric and electrostatic fields are calculated around the aligned molecules.

-

Model Building: Statistical methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build a predictive model.

Visualizations

Computational Chemistry Workflow for N-propylcyclopropanamine

References

- 1. N-Propylcyclopropanamine | C6H13N | CID 12094059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Docking studies on monoamine oxidase-B inhibitors: estimation of inhibition constants (K(i)) of a series of experimentally tested compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Docking-Related Survey on Natural-Product-Based New Monoamine Oxidase Inhibitors and Their Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 2-Phenylcyclopropylmethylamine (PCPMA) Derivatives as D3R-Selective Ligands for 3D-QSAR, Docking and Molecular Dynamics Simulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of N-Propylcyclopropanamine Derivatives: A Technical Guide

Disclaimer: Publicly available information on the biological activity of a broad range of N-propylcyclopropanamine derivatives is limited. This guide focuses on a well-documented example, (1S,2R)-2-Phenyl-N-propylcyclopropanamine, which has been identified as a dopamine D3 receptor antagonist, to provide an in-depth analysis of its biological context, synthesis, and structure-activity relationship. The principles and methodologies described herein may serve as a valuable reference for the investigation of other derivatives within this class.

Introduction to Cyclopropanamine Derivatives in Medicinal Chemistry

Cyclopropanamine derivatives represent a class of compounds that have garnered significant interest in medicinal chemistry. The cyclopropane ring, a three-membered carbocycle, imparts a high degree of conformational rigidity to molecules. This structural constraint can lead to enhanced binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. The unique stereoelectronic properties of the cyclopropane ring also influence the pharmacokinetic and pharmacodynamic profiles of drug candidates.

N-propylcyclopropanamine, characterized by a propyl group attached to the nitrogen atom of the cyclopropanamine moiety, is a scaffold that has been explored for its potential to interact with various biological targets. This guide delves into the biological activity of a specific derivative, (1S,2R)-2-Phenyl-N-propylcyclopropanamine, as a case study to illustrate the therapeutic potential of this chemical class.

Dopamine D3 Receptor Antagonism

The primary biological activity identified for an N-propylcyclopropanamine derivative is the antagonism of the dopamine D3 receptor. The D3 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is predominantly expressed in the limbic regions of the brain and is implicated in modulating cognition, emotion, and reward. Dysregulation of D3 receptor signaling has been associated with various neuropsychiatric disorders, making it an attractive target for drug development.

Quantitative Data on Receptor Binding Affinity

The binding affinity of (1S,2R)-2-Phenyl-N-propylcyclopropanamine and its parent compound, tranylcypromine, for the rat dopamine D3 and D2 receptors has been quantified. The inhibition constant (Ki) is a measure of the potency of a compound in inhibiting the binding of a radioligand to a receptor. A lower Ki value indicates a higher binding affinity.

| Compound | Target Receptor | Ki (μM) | Selectivity (D2/D3) |

| Tranylcypromine (racemic) | Dopamine D3 | 12.8 | 4-fold |

| Dopamine D2 | 51.2 | ||

| (1S,2R)-2-Phenyl-N-propylcyclopropanamine | Dopamine D3 | 1.2 | ~80-fold |

| Dopamine D2 | 96.0 |

Data sourced from a study on tranylcypromine substituted cis-hydroxycyclobutylnaphthamides.

Experimental Protocol: Dopamine Receptor Binding Assay

The following is a representative protocol for a competitive radioligand binding assay to determine the affinity of test compounds for dopamine D2 and D3 receptors.

Materials:

-

HEK293 cells stably expressing human dopamine D2 or D3 receptors

-

Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA

-

Assay buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2

-

Radioligand: [³H]-Spiperone (for D2 and D3 receptors)

-

Unlabeled competitor: Haloperidol (for non-specific binding)

-

Test compounds (e.g., (1S,2R)-2-Phenyl-N-propylcyclopropanamine)

-

Scintillation cocktail

-

Glass fiber filters (e.g., Whatman GF/B)

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Culture HEK293 cells expressing the target receptor to confluency.

-

Harvest cells and centrifuge at 1000 x g for 5 minutes.

-

Resuspend the cell pellet in ice-cold membrane preparation buffer.

-

Homogenize the cell suspension using a Dounce homogenizer or a polytron.

-

Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

-

Discard the supernatant and resuspend the membrane pellet in assay buffer.

-

Determine the protein concentration of the membrane preparation using a suitable method (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand solution (at a final concentration close to its Kd), and 50 µL of various concentrations of the test compound.

-

For the determination of total binding, add 50 µL of assay buffer instead of the test compound.

-

For the determination of non-specific binding, add 50 µL of a high concentration of an unlabeled competitor (e.g., 10 µM haloperidol).

-

Initiate the binding reaction by adding 50 µL of the membrane preparation (containing 10-50 µg of protein).

-

Incubate the plate at room temperature for 60-90 minutes.

-

-

Filtration and Counting:

-

Terminate the assay by rapid filtration of the reaction mixture through glass fiber filters pre-soaked in assay buffer using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold assay buffer.

-

Place the filters in scintillation vials and add 4-5 mL of scintillation cocktail.

-

Measure the radioactivity in a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Signaling Pathway of the Dopamine D3 Receptor

The dopamine D3 receptor is a Gαi/o-coupled receptor. Upon activation by an agonist, it inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). An antagonist, such as (1S,2R)-2-Phenyl-N-propylcyclopropanamine, would bind to the receptor but not activate it, thereby blocking the downstream signaling cascade initiated by the endogenous ligand, dopamine.

Dopamine D3 Receptor Signaling Pathway

Synthesis of (1S,2R)-2-Phenyl-N-propylcyclopropanamine

The synthesis of (1S,2R)-2-Phenyl-N-propylcyclopropanamine involves a reductive amination reaction.

Experimental Workflow for Synthesis

Synthesis of (1S,2R)-2-Phenyl-N-propylcyclopropanamine

Synthetic Protocol

Materials:

-

(1S,2R)-2-Phenylcyclopropanamine

-

Propionaldehyde

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve (1S,2R)-2-phenylcyclopropanamine (1.0 equivalent) in methanol.

-

To this solution, add propionaldehyde (1.0 equivalent) and stir the reaction mixture at room temperature for 2 hours to form the imine intermediate.

-

Cool the reaction mixture in an ice bath and slowly add sodium borohydride (1.5 equivalents) in portions.

-

Allow the reaction to warm to room temperature and stir for an additional 1 hour.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure (1S,2R)-2-Phenyl-N-propylcyclopropanamine.

Structure-Activity Relationship (SAR)

The available data allows for a preliminary discussion of the structure-activity relationship for this class of compounds at the dopamine D3 receptor.

-

N-Alkylation: The addition of a propyl group to the primary amine of tranylcypromine to form (1S,2R)-2-Phenyl-N-propylcyclopropanamine results in a significant increase in binding affinity for the D3 receptor (Ki from 12.8 µM to 1.2 µM). This suggests that the N-propyl group occupies a favorable hydrophobic pocket within the D3 receptor binding site.

-

Selectivity: The N-propylation also enhances the selectivity for the D3 receptor over the D2 receptor, increasing it from 4-fold for tranylcypromine to approximately 80-fold for the N-propyl derivative. This indicates that the structural changes are better accommodated by the D3 receptor subtype.

Conclusion

This technical guide has provided a detailed overview of the biological activity of an N-propylcyclopropanamine derivative, (1S,2R)-2-Phenyl-N-propylcyclopropanamine, as a dopamine D3 receptor antagonist. The quantitative binding data, detailed experimental protocols, and visualizations of the relevant signaling pathway and synthetic workflow offer a comprehensive resource for researchers in the field of drug discovery and development. The preliminary structure-activity relationship insights highlight the potential for further optimization of this scaffold to develop more potent and selective ligands for the dopamine D3 receptor and potentially other biological targets. Further research into a wider range of N-propylcyclopropanamine derivatives is warranted to fully explore their therapeutic potential.

N-propylcyclopropanamine safety and handling precautions

An In-depth Technical Guide to the Safety and Handling of N-propylcyclopropanamine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in research and development environments. The information provided is based on publicly available data and general chemical safety principles. It is not exhaustive and should be supplemented with a formal risk assessment and consultation of the most current Safety Data Sheet (SDS) from your supplier before handling N-propylcyclopropanamine.

Introduction

N-propylcyclopropanamine (CAS No. 73121-93-4) is a substituted cyclopropylamine of interest in medicinal chemistry and drug discovery. Its handling requires a thorough understanding of its potential hazards to ensure the safety of laboratory personnel and the integrity of research. This guide provides a comprehensive overview of the known safety information, handling precautions, and emergency procedures for N-propylcyclopropanamine.

Hazard Identification and Classification

The primary known hazard of N-propylcyclopropanamine is its acute oral toxicity.[1] According to the Globally Harmonized System (GHS), it is classified as Acutely Toxic (Oral), Category 3.[1]

GHS Classification:

-

Hazard Class: Acute Toxicity, Oral

-

Category: 3

-

Pictogram:

-

Signal Word: Danger

-

Hazard Statement: H301 - Toxic if swallowed.[1]

Due to the limited availability of comprehensive toxicological data, it is prudent to handle this compound with a high degree of caution, assuming it may present other unidentified hazards.

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for its safe handling and storage. The following table summarizes the available data for N-propylcyclopropanamine.

| Property | Value | Source |

| CAS Number | 73121-93-4 | [1] |

| Molecular Formula | C₆H₁₃N | [1] |

| Molecular Weight | 99.17 g/mol | [1] |

| Boiling Point | 124.575 °C at 760 mmHg | |

| Flash Point | 10.663 °C | |

| Density | 0.846 g/cm³ | |

| Vapor Pressure | 12.664 mmHg at 25 °C | |

| logP | 1.53930 |

Toxicological Data

| Endpoint | Route | Species | Value |

| Acute Toxicity | Oral | - | Category 3 (Toxic if swallowed)[1] |

| LD50 | - | - | Data not available |

| LC50 | - | - | Data not available |

Exposure Controls and Personal Protection

Given the known oral toxicity and the potential for other hazards, stringent exposure controls and the use of appropriate Personal Protective Equipment (PPE) are mandatory.

5.1 Engineering Controls:

-

Always handle N-propylcyclopropanamine in a certified chemical fume hood to minimize inhalation exposure.

-

Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.

5.2 Personal Protective Equipment (PPE): The following table outlines the recommended PPE for handling N-propylcyclopropanamine.

| Body Part | Protection | Specification |

| Eyes/Face | Safety glasses with side shields or goggles | Must be worn at all times. A face shield may be required for procedures with a high splash risk. |

| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use and change them frequently. |

| Skin/Body | Laboratory coat | A flame-retardant lab coat should be worn and kept buttoned. Consider a chemical-resistant apron for larger quantities. |

| Respiratory | Not generally required with fume hood use | If there is a risk of inhalation exposure (e.g., spill outside a fume hood), a NIOSH-approved respirator with an organic vapor cartridge is necessary. |

Safe Handling and Storage

6.1 Handling:

-

Avoid all direct contact with the substance.

-

Do not eat, drink, or smoke in areas where N-propylcyclopropanamine is handled.

-

Wash hands thoroughly after handling, even if gloves were worn.

-

Keep containers tightly closed when not in use.

-

Avoid the formation of aerosols or mists.

6.2 Storage:

-

Store in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents and strong acids.

-

Store in a tightly sealed container.

-

The storage area should be clearly labeled, and access should be restricted to authorized personnel.

First Aid Measures

In the event of exposure, immediate action is critical.

| Exposure Route | First Aid Procedure |

| Ingestion | If swallowed: Immediately call a POISON CENTER or doctor/physician. Rinse mouth. Do NOT induce vomiting. |

| Inhalation | Move the person to fresh air and keep them in a position comfortable for breathing. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Combustion may produce toxic gases, including carbon oxides and nitrogen oxides.

-

Protective Equipment: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).

Accidental Release Measures

-

Personal Precautions: Evacuate the area. Wear appropriate PPE as described in Section 5.0. Avoid breathing vapors, mist, or gas.

-

Environmental Precautions: Prevent the substance from entering drains or waterways.

-

Containment and Cleanup: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, labeled container for disposal.

Disposal Considerations

Dispose of N-propylcyclopropanamine and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service.

Experimental Protocols: Best Practices for Handling

As no specific experimental protocols involving N-propylcyclopropanamine were found, the following represents a generalized, best-practice workflow for handling this compound in a research setting.

Caption: A standard workflow for safely handling toxic chemicals.

Logical Relationships in Emergency Response

The following diagram illustrates the logical flow of actions in case of an accidental exposure to N-propylcyclopropanamine.

Caption: Decision-making process for an accidental exposure event.

References

An In-depth Technical Guide to the Reaction Mechanisms of N-Propylcyclopropanamine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-propylcyclopropanamine, a secondary amine featuring a cyclopropane ring, is a versatile building block in organic synthesis. The unique steric and electronic properties conferred by the strained three-membered ring, combined with the nucleophilicity of the secondary amine, make it a valuable synthon for the preparation of a diverse array of molecular architectures. This guide provides a comprehensive overview of the core reaction mechanisms of N-propylcyclopropanamine, with a focus on its application in the synthesis of key intermediates and its relevance in drug discovery, particularly as a scaffold for enzyme inhibitors.

Core Reaction Mechanisms and Protocols

N-propylcyclopropanamine readily participates in a variety of fundamental organic reactions, including acylation, alkylation, and transition metal-catalyzed cross-coupling reactions. Its reactivity is primarily centered around the nucleophilic nitrogen atom.

N-Acylation

N-acylation of N-propylcyclopropanamine provides access to a range of N-cyclopropyl-N-propylamides. These amides are important intermediates in the synthesis of more complex molecules and can exhibit interesting biological activities. The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of an acylating agent, such as an acyl chloride or anhydride, followed by the elimination of a leaving group.

Experimental Protocol: N-Acylation with Propionyl Chloride

-

Materials: N-propylcyclopropanamine, propionyl chloride, triethylamine (TEA), anhydrous dichloromethane (DCM), saturated aqueous sodium bicarbonate solution, brine, anhydrous magnesium sulfate.

-

Procedure:

-

To a solution of N-propylcyclopropanamine (1.0 eq.) in anhydrous DCM at 0 °C is added triethylamine (1.2 eq.).

-

Propionyl chloride (1.1 eq.) is added dropwise to the stirred solution.

-

The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.

-

Reaction progress is monitored by Thin Layer Chromatography (TLC).